3-Azabicyclo[3.1.0]hexan-6-amine
Overview
Description
3-Azabicyclo[3.1.0]hexan-6-amine is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
3-Azabicyclo[3.1.0]hexan-6-amine (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . These drugs are known to inhibit proteases, which are enzymes that break down proteins and peptides .
Mode of Action
Given its presence in protease inhibitors, it is likely that it interacts with the active site of these enzymes, preventing them from cleaving proteins and thus inhibiting viral replication .
Biochemical Pathways
The biochemical pathways affected by 3-ABH are those involved in the life cycle of viruses. By inhibiting proteases, 3-ABH prevents the maturation of viral proteins, disrupting the viral life cycle and preventing the infection from spreading .
Pharmacokinetics
Given its use in oral medications such as pf-07321332 , it can be inferred that it has good bioavailability
Result of Action
The molecular and cellular effects of 3-ABH’s action are the inhibition of protease activity and the disruption of the viral life cycle. This results in the prevention of viral replication and the spread of infection .
Biochemical Analysis
Biochemical Properties
3-Azabicyclo[3.1.0]hexan-6-amine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, derivatives of this compound have been shown to inhibit histone deacetylase, an enzyme involved in the regulation of gene expression . Additionally, this compound acts as an antagonist of opioid receptors and the dopamine D3 receptor, highlighting its potential in modulating neurotransmitter systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, compounds containing the this compound moiety have demonstrated significant effects on the distribution of HeLa and CT26 cells across the cell cycle stages, leading to the accumulation of cells in the SubG1 phase and induced apoptosis . This indicates its potential in cancer therapy by promoting cell death in cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with histone deacetylase results in the inhibition of this enzyme, thereby affecting the acetylation status of histones and altering gene expression patterns . Additionally, its antagonistic action on opioid and dopamine receptors involves binding to these receptors and blocking their activity, which can modulate neurotransmission and alleviate pain or addiction symptoms .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief or anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have reported threshold effects, where a certain dosage level is required to achieve the desired biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions that can influence its activity and efficacy. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported across cell membranes by solute carrier transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-6-amine can be achieved through various methods, including cyclization reactions and catalytic hydrogenation reactions. One efficient method involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. The intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation using ruthenium (II) catalysis .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalytic hydrogenation and cyclization reactions are common, although they may require stringent conditions and expensive reagents .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexan-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A derivative with similar structural features but with additional methyl groups.
3-Azabicyclo[3.1.0]hexane: A closely related compound without the amine group.
Uniqueness
3-Azabicyclo[3.1.0]hexan-6-amine is unique due to its specific bicyclic structure with an incorporated nitrogen atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUHYQZBNHDABI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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